molecular formula C14H16N2S B5784402 N-(2-methylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

N-(2-methylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

Cat. No. B5784402
M. Wt: 244.36 g/mol
InChI Key: ZHAXPQPBLDCJJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine, also known as NS8593, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications.

Scientific Research Applications

N-(2-methylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine has been shown to have a wide range of potential therapeutic applications, including as a modulator of ion channels, particularly the transient receptor potential (TRP) channels, which are involved in various physiological processes, such as pain perception, temperature regulation, and inflammation. This compound has also been studied for its potential use in the treatment of neurological disorders, such as epilepsy and Parkinson's disease, as well as for its anti-cancer properties.

Mechanism of Action

N-(2-methylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine has been shown to modulate the activity of TRP channels by binding to specific sites on the channel protein, leading to changes in ion flux and cellular signaling. This modulation can result in a variety of physiological effects, including changes in neuronal excitability, neurotransmitter release, and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific TRP channel being modulated. For example, this compound has been shown to reduce pain perception by modulating TRPV1 channels, which are involved in the sensation of heat and pain. This compound has also been shown to have anti-inflammatory effects by modulating TRPA1 channels, which are involved in the detection of environmental irritants and inflammatory mediators.

Advantages and Limitations for Lab Experiments

N-(2-methylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine has several advantages for lab experiments, including its high potency and selectivity for TRP channels, as well as its ability to be easily synthesized and purified. However, this compound also has some limitations, including its potential toxicity and the need for further studies to fully understand its pharmacokinetics and pharmacodynamics.

Future Directions

There are several future directions for research on N-(2-methylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine, including further studies on its potential therapeutic applications, such as in the treatment of neurological disorders and cancer. Additionally, there is a need for further studies to fully understand the mechanism of action of this compound and its effects on various TRP channels. Finally, there is a need for further studies to optimize the synthesis and purification of this compound and to develop more potent and selective analogs.

Synthesis Methods

N-(2-methylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine can be synthesized using a multi-step process that involves the reaction of 2-aminobenzothiazole with 2-methylphenylacetonitrile, followed by reduction and cyclization. The resulting compound can be purified using column chromatography and characterized using various spectroscopic techniques, including NMR and mass spectrometry.

properties

IUPAC Name

N-(2-methylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2S/c1-10-6-2-3-7-11(10)15-14-16-12-8-4-5-9-13(12)17-14/h2-3,6-7H,4-5,8-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHAXPQPBLDCJJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=NC3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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